molecular formula C10H10O4 B1355581 Methyl 2-(3-formyl-4-hydroxyphenyl)acetate CAS No. 61874-04-2

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Cat. No.: B1355581
CAS No.: 61874-04-2
M. Wt: 194.18 g/mol
InChI Key: NUMJEIDLAXIVPL-UHFFFAOYSA-N
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Description

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate and similar compounds have been explored for their chemical reactivity and synthesis potential. One study demonstrated the formylation of 3-alkylindole-2-acetic esters, highlighting the chemical transformations possible with these types of compounds (Jones, Taylor, & Bowyer, 1974).

Crystal Structure Analysis

  • The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate was determined, which is crucial for understanding the molecular configuration and potential applications in materials science (Lee, Ryu, & Lee, 2017).

Anti-inflammatory Applications

  • Research has been conducted on derivatives of 4-hydroxyphenylacetic acid, a compound structurally related to this compound, for potential anti-inflammatory applications (Virmani & Hussain, 2014).

Analogues in Natural Hemiacetals

  • Methyl 2-(2-nitrophenylthio)acetate, which shares structural similarities with this compound, has been used inthe synthesis of hemiacetal analogues, contributing to the understanding of allelochemicals found in various plant families (Sicker, Hartenstein, Hazard, & Tallec, 1994).

Exploration in Total Synthesis

  • Research involving compounds like this compound has extended into the area of total synthesis, exploring pathways for creating complex organic molecules. For instance, studies on Diels–Alder routes to potential trichothecene precursors provide insights into the synthesis of complex organic structures (Banks et al., 1981).

Molecular Structure Characterization

  • The molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, a compound related to this compound, has been characterized, contributing to the knowledge of molecular interactions and stability in such compounds (Khan et al., 2013).

Synthetic Methods Development

  • Studies on the synthesis of 2-hydroxy-4-methyl benzoic acid involve steps and methods that could be applicable to the synthesis of this compound, offering insights into efficient synthetic routes (Che Qing-ming et al., 2006).

Oxidation Studies

  • The oxidation behavior of 3-alkyl-2-methylindoles, which are structurally similar to this compound, has been studied. This research provides a foundation for understanding the oxidation mechanisms of such compounds (Itahara, Ouya, & Kozono, 1982).

Safety and Hazards

“Methyl 2-(3-formyl-4-hydroxyphenyl)acetate” is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMJEIDLAXIVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494988
Record name Methyl (3-formyl-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61874-04-2
Record name Methyl (3-formyl-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl(4-hydroxyphenyl)acetate (1.66 g) is dissolved in trifluoroacetic acid (20 ml), thereto is added hexamethylenetetramine (700 mg) and the mixture is heated under reflux for 2 hours. The reaction solution is concentrated under reduced pressure, thereto is poured ice-water, and then the mixture is extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over sodium sulfate and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=9/1 followed by 4/1) to give the title compound (1.08 g).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Proceeding as in Reference 8, but substituting methyl 4-hydroxyphenylacetate (42.9 g, 0.258 mol) and paraformaldehyde (77.5 g, 2.58 mole), gave methyl 3-formyl-4-hydroxy-phenyl-acetate (50.0 g, ˜100%).
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
77.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl (4-hydroxyphenyl)acetate (1.66 g) is dissolved in trifluoroacetic acid (20 ml), thereto is added hexamethylenetetramine (700 mg), and the mixture is heated under reflux for 2 hours. The reaction solution is concentrated under reduced pressure, thereto is poured ice-water, and then the mixture is extracted with ethyl acetate. The organic layer is washed with a saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over sodium sulfate, and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate =9/1, then 4/1) to give the title compound (1.08 g). ESI-MS M/Z:193[M−H]−
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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